molecular formula C10H7ClN2 B1624860 5-Chloro-3,3'-bipyridine CAS No. 284040-67-1

5-Chloro-3,3'-bipyridine

Cat. No.: B1624860
CAS No.: 284040-67-1
M. Wt: 190.63 g/mol
InChI Key: RPXXMWFWFNJMIE-UHFFFAOYSA-N
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Description

Contextualization of Bipyridine Scaffolds in Modern Chemistry

Bipyridine scaffolds are a class of organic compounds that have garnered significant attention in modern chemistry. mdpi.com They are particularly valued in organometallic and inorganic chemistry due to their stability in redox reactions and the ease with which they can be functionalized. nih.gov This makes them ideal for chelating with metals. nih.gov These scaffolds serve as fundamental building blocks for creating larger, more complex molecules with specific functions. mdpi.com

The versatility of bipyridine scaffolds allows for their use in a wide range of applications. For instance, they can be incorporated into DNA to create metal-DNA complexes, which have potential uses as catalysts and for drug delivery. tandfonline.comnih.govresearchgate.net Bipyridine derivatives also show promise in the development of new drugs, with some exhibiting anticancer, antiviral, and antimicrobial properties. nih.govsmolecule.com Furthermore, they are used in the creation of advanced materials with unique electronic and optical properties. smolecule.com

Significance of Chlorinated Bipyridines in Molecular Design

The addition of chlorine atoms to the bipyridine structure, creating chlorinated bipyridines, significantly alters the molecule's properties and enhances its utility in molecular design. The presence of chlorine, a halogen, can influence the way molecules assemble in the solid state, which is crucial for crystal engineering. iucr.org

Chlorinated bipyridines have demonstrated importance in several areas:

Enhanced Reactivity: The carbon-chlorine bond in these molecules can be activated when the bipyridine is coordinated to a metal center, making it susceptible to substitution reactions. researchgate.net This allows for the synthesis of a variety of new compounds with different functional groups.

Crystal Engineering: Chlorine atoms can participate in intermolecular interactions, such as hydrogen bonds and halogen bonds, which help to control the three-dimensional structure of crystals. iucr.orgacs.org This is important for designing materials with specific properties.

Biological Activity: The presence of chlorine can affect the biological activity of bipyridine derivatives. For example, it can increase a molecule's ability to bind to specific biological targets, such as in the inhibition of protein aggregation. mdpi.com

Research Landscape of 5-Chloro-3,3'-bipyridine: Current Trends and Challenges

The research landscape for this compound and other chlorinated bipyridines is active, with a focus on several key areas. Current research trends include their use as building blocks for pharmaceuticals and agrochemicals. For instance, a derivative, 5-chloro-6'-methyl-3-[4-(methylsulfonyl) phenyl]-2,3'-bipyridine, is noted as an intermediate in chemical manufacturing. environmentclearance.nic.in The crystal structure of related compounds has been a subject of study to understand their solid-state behavior. researchgate.net

A significant area of investigation is the use of chlorinated bipyridines in catalysis. When coordinated to a metal like ruthenium, the chlorine atoms become more reactive, allowing for further chemical modifications. researchgate.net However, this enhanced reactivity can also present challenges, as the stability of the molecule can be affected, particularly under electrochemical conditions. rsc.org

Challenges in this field include developing synthetic methods that are efficient and produce high yields. mdpi.com Another challenge is to fully understand and predict how the addition of chlorine and other functional groups will affect the properties and behavior of the final molecule, both in chemical reactions and in biological systems. mdpi.com Overcoming these challenges will be key to unlocking the full potential of this compound and other chlorinated bipyridines in advanced chemical research.

Interactive Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXXMWFWFNJMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445676
Record name 5-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284040-67-1
Record name 5-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 3,3 Bipyridine and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Bipyridine Systems

The construction of the C-C bond linking the two pyridine (B92270) rings is the crucial step in synthesizing bipyridine scaffolds. Metal-catalyzed cross-coupling and homocoupling reactions are the most prevalent and versatile strategies employed for this purpose.

Cross-coupling reactions, which involve the formation of a carbon-carbon bond between two different organic fragments, are powerful tools for creating unsymmetrical bipyridines such as 5-Chloro-3,3'-bipyridine. These reactions typically employ a palladium or nickel catalyst to couple an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds, making it highly suitable for bipyridine synthesis. preprints.org The reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base. rsc.org For the synthesis of this compound, this would involve reacting a 5-chloropyridyl boronic acid derivative with a 3-halopyridine, or a 3-pyridylboronic acid with a 3-halo-5-chloropyridine.

A significant challenge in Suzuki couplings for bipyridines is the potential for the product to inhibit the palladium catalyst. preprints.org To address this, much research has focused on developing highly efficient catalytic systems. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (PCy₃), XPhos, and SPhos have proven effective. rsc.org Fu and colleagues demonstrated that using PCy₃ with a Pd₂(dba)₃ catalyst and potassium phosphate as the base allows for the successful coupling of 3-pyridylboronic acid with 2-chloropyridine. rsc.org Similarly, Buchwald's work has shown that XPhos and SPhos ligands are highly effective for a variety of heterocyclic couplings. rsc.org

Below is a table summarizing various conditions used for Suzuki coupling in the synthesis of bipyridine derivatives.

Catalyst / LigandReactantsBaseSolventYieldReference
Pd(PPh₃)₄Pyridyl boronic acids and bromopyridinesNa₂CO₃-50-65% mdpi.com
Cyclopalladated ferrocenylimine catalyst3-Pyridine boronic pinacol ester and pyridyl halides--High mdpi.compreprints.org
Pd(OAc)₂ / Imidazolium salt ligandPyridyl boronic acids and halides--- mdpi.comnih.gov
PdCl₂(dcpp)Tetrabutylammonium 2-pyridylborate salts and chloropyridines--Good to Excellent mdpi.com
Pd₂(dba)₃ / PCy₃3-Pyridyl boronic acid and 2-chloropyridineK₃PO₄Dioxane/WaterExcellent rsc.org
Pd(OAc)₂ / XPhos3-Pyridyl boronic acid and 2-amino-5-chloropyridineK₃PO₄-- rsc.org

The Negishi coupling is another powerful method for C-C bond formation, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high functional group tolerance and mild reaction conditions. orgsyn.org For the synthesis of this compound, a potential route would be the coupling of a 3-pyridylzinc halide with a 3-halo-5-chloropyridine, or a (5-chloro-3-pyridyl)zinc halide with a 3-halopyridine.

Pyridylzinc halides can be prepared either through transmetalation from pyridyllithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org While various pyridyl halides (chloro, bromo, iodo) can be used as coupling partners, bromides are most commonly employed. orgsyn.org The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org Recent advancements have led to the development of highly active and stable catalysts. For example, a "post-oxidative addition precatalyst," PdBr(Ph)(PPh₃)₂, has shown high activity and stability against air and moisture. nih.govpreprints.org

Catalyst / LigandReactantsSolventConditionsYieldReference
Pd(PPh₃)₄(3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride and 2-bromopyridineTHFReflux, 20 h- nih.govpreprints.org
Pd(dba)₂ / XPhos2-Pyridyl zinc halides and bromopyridines--- nih.govpreprints.org
PdBr(Ph)(PPh₃)₂---Good nih.govpreprints.org
Pd/Al₂O₃Pyridyl zinc bromide and halopyridinesTHFMicrowave (300 W), 1 hUp to 72% researchgate.net

The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A key advantage of the Stille coupling is its high reactivity, which allows it to proceed in systems where Suzuki coupling might fail. mdpi.comnih.gov However, a significant drawback is the high toxicity of the organotin reagents. mdpi.comnih.gov The synthesis of this compound via Stille coupling could be achieved by reacting a 3-stannylpyridine with 3-bromo-5-chloropyridine or a 5-chloro-3-stannylpyridine with a 3-bromopyridine.

Various palladium catalysts, such as PdCl₂(PPh₃)₂ and cyclopalladated ferrocenylimine, have been successfully employed. mdpi.comresearchgate.net The addition of copper(I) iodide (CuI) has been shown to improve reaction yields in some cases. researchgate.netresearchgate.net

Catalyst / LigandReactantsAdditives/BaseSolventYieldReference
PdCl₂(PPh₃)₂Stannylated pyridines and bromopyridines--- mdpi.comresearchgate.net
Cyclopalladated ferrocenylimine / Tricyclohexylphosphine3- or 2-stannylpyridines and bromopyridinesCuI / CsF-- researchgate.net
Pd₂(dba)₃ / AsPh₃-CuIDMF- harvard.edu

Transition-metal-catalyzed C-H arylation has emerged as a promising strategy for forming biaryl linkages, offering improved atom economy by avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov Specifically, the direct C-3 arylation of a pyridine ring provides a direct route to 3,3'-bipyridines. Ye and colleagues reported the Pd-catalyzed non-directed C-3 arylation of pyridine, which successfully synthesized 3,3'-bipyridine (B1266100). mdpi.com This method could potentially be applied to a 5-chloropyridine substrate to directly synthesize this compound.

Intramolecular C-H arylation of pyridine derivatives has also been developed to construct multiply fused heteroaromatic compounds, demonstrating the utility of this approach for forming C-C bonds involving pyridine rings. nih.govbeilstein-archives.org

CatalystReactantsBaseConditionsProductReference
Pd(OAc)₂Imidazo[1,5-a]pyridine and 1-bromo-4-nitrobenzeneBu₄NOAcToluene, 100 °CC-3-arylated product nih.gov
Pd(OAc)₂ / PPh₃N-aryl-2-quinolinecarboxyamide-110 °CCyclized product (94% yield) nih.gov

Homocoupling reactions are effective for synthesizing symmetrical bipyridines. While not directly applicable to the synthesis of unsymmetrical this compound from two different pyridine precursors, they are a cornerstone of bipyridine chemistry and can be used to synthesize symmetrical derivatives. The Ullmann and Wurtz reactions are classic examples.

The Ullmann reaction traditionally involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. preprints.org More recent methods utilize palladium catalysts with a reducing agent to facilitate the homocoupling of bromopyridines in good yields. mdpi.compreprints.org For example, a combination of Pd(OAc)₂ and piperazine in DMF at 140 °C has been shown to be effective. mdpi.compreprints.org

The Wurtz reaction, which uses sodium metal to couple organic halides, is also a viable method for obtaining symmetrical bipyridines. mdpi.com An improved version involves the transition-metal-catalyzed homocoupling of Grignard reagents, which is an efficient route to symmetrical bipyridyl backbones. mdpi.compreprints.org

Other Coupling Approaches (e.g., NiCRAL for related structures)

Nickel-catalyzed reductive coupling using a combination of a nickel salt, a ligand, and a reducing agent, often referred to as NiCRAL (Nickel Complex Reducing Agent), has been successfully employed in the synthesis of substituted bipyridines. For instance, the synthesis of 5,5'-disubstituted 2,2'-bipyridines has been achieved by the coupling of 2-chloro-5-aminopyridine in the presence of NiCl2·6H2O, PPh3, and Zn in DMF. hhu.de This methodology could potentially be adapted for the synthesis of this compound from a corresponding 3-halo-5-chloropyridine. The NiCRAL approach often offers good yields and functional group tolerance.

Reactant NiCRAL System Product (Analogous) Reference
2-Chloro-5-amino-pyridineNiCl2·6H2O/PPh3/Zn5,5'-Diamino-2,2'-bipyridine hhu.de

Functionalization of Pyridine Precursors for this compound Synthesis

An alternative to the direct coupling of pre-functionalized pyridines is the functionalization of a pre-formed bipyridine scaffold or the synthesis from functionalized pyridine precursors.

Nucleophilic aromatic substitution (SNA) on a pyridine ring is a fundamental reaction for introducing various functional groups. In the pyridine nucleus, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. rsc.orgacs.org This presents a challenge for the synthesis of 3,3'-bipyridines via nucleophilic displacement of a leaving group at the 3-position.

However, in dihalopyridines, the regioselectivity of nucleophilic substitution can be influenced by the nature of the substituents and the reaction conditions. For example, in 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution with 1-methylpiperazine was found to be dependent on the steric bulk of the 3-substituent. google.com While direct nucleophilic displacement at the 3-position of a pyridine ring to form a C-C bond with another pyridine ring is not a standard method for bipyridine synthesis, the principles of SNA are crucial when considering the reactivity of potential precursors like 3,5-dichloropyridine.

A powerful strategy for the synthesis of this compound involves the selective halogenation of a 3,3'-bipyridine precursor. The regioselectivity of electrophilic aromatic substitution on the pyridine ring is highly dependent on the reaction conditions and the directing effects of the existing substituents and the pyridine nitrogen itself.

Direct halogenation of 3,3'-bipyridine would likely lead to a mixture of products. A more controlled approach involves a multi-step sequence of halogenation and coupling reactions. For instance, one could envision the synthesis of a polysubstituted aromatic compound through a series of selective halogenations followed by metal-catalyzed cross-coupling reactions. mdpi.com

Recent advancements have described methods for the 3-selective halogenation of pyridines via a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. mdpi.comnih.govgoogle.com This strategy allows for the introduction of a halogen at the 3-position, which can then be a handle for subsequent coupling reactions. For the synthesis of this compound, a strategy could involve the synthesis of a 3-halopyridine, its protection or modification to direct a second halogenation to the 5-position, followed by a coupling reaction.

Strategy Key Reaction Intermediate Final Product
Halogenation-CouplingSelective 3-bromination of pyridine3-Bromopyridine3,3'-Bipyridine (via coupling)
Functionalization of BipyridineSelective 5-chlorination of 3,3'-bipyridine-This compound

Chemo- and Regioselectivity in Bipyridine Synthesis

The controlled synthesis of unsymmetrical bipyridines like this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The primary challenge lies in directing the coupling to the desired positions on the pyridine rings, avoiding the formation of undesired isomers.

Cross-Coupling Strategies:

Commonly employed methods include Suzuki, Negishi, and Stille couplings, which involve the reaction of a halo-pyridine with an organometallic pyridine derivative. mdpi.comnih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the metal catalyst, the ligands, the leaving group on the electrophile, and the organometallic partner. mdpi.com

For the synthesis of 3,3'-bipyridines, the coupling of a 3-halopyridine with a 3-pyridyl organometallic reagent is a standard approach. In the case of this compound, a potential route involves the reaction of a 3-halo-5-chloropyridine with a 3-pyridyl organometallic compound, or vice versa. The electronic properties of the substituents play a crucial role in directing the reaction. The chlorine atom at the 5-position of the pyridine ring is an electron-withdrawing group, which can influence the reactivity of the C-X bond at the 3-position.

In palladium-catalyzed couplings, the oxidative addition step is often rate-determining and is influenced by the electron density at the carbon-halogen bond. The relative reactivity of different halogens (I > Br > Cl) is a key factor in achieving chemoselectivity when multiple halogens are present in one of the coupling partners. orgsyn.org For instance, in a molecule containing both a bromine and a chlorine atom, the C-Br bond will typically react preferentially. This principle can be exploited to achieve selective cross-coupling at a specific position.

A study on the regioselective Suzuki coupling on pyridinium (B92312) N-(3,5-dibromoheteroar-2-yl)aminides demonstrated a preference for substitution at the 3'-position over the 5'-position. core.ac.uk This selectivity was influenced by both the nature of the aminide substrate and the boronic acid used. While not directly involving this compound, this highlights the subtle electronic and steric effects that govern regioselectivity in bipyridine synthesis.

The table below summarizes representative conditions for achieving chemo- and regioselectivity in the synthesis of substituted bipyridines, which can be conceptually applied to the synthesis of this compound.

Coupling ReactionElectrophileNucleophileCatalyst/LigandConditionsKey Selectivity Aspect
Suzuki Coupling3-Bromopyridine3-Pyridylboronic acidPd(PPh₃)₄Base, Solvent, HeatCoupling at the 3-positions of both rings.
Negishi Coupling2-BromopyridineOrganozinc reagentPd(0) or Ni(0) catalystMild conditionsGood functional group tolerance. wikipedia.org
Stille Coupling3-StannylpyridineBromopyridinePdCl₂(PPh₃)₂CuI, CsFCan proceed where Suzuki coupling may be less effective. nih.gov

Emerging Synthetic Routes for Bipyridine Scaffolds

In addition to established cross-coupling methods, new synthetic strategies are being developed to overcome some of the limitations of traditional approaches, such as the cost and toxicity of some transition metals and the sensitivity of organometallic reagents. These emerging routes include electrochemical methods and sulfur- or phosphorus-mediated couplings. mdpi.com

Electrochemical Synthesis:

Electrochemical methods offer a greener alternative for the synthesis of bipyridines by using electricity to drive the coupling reaction. These reactions can often be performed under mild conditions without the need for strong oxidants or reductants. Both homo-coupling and cross-coupling reactions of halopyridines have been demonstrated. arabjchem.org

Nickel-catalyzed electrochemical homocoupling of 2-halopyridines has been shown to be an efficient method for producing symmetrical 2,2'-bipyridines. arabjchem.org While less explored for 3,3'-bipyridines, the principles could potentially be adapted. The mechanism is thought to involve the electrochemical generation of a low-valent nickel species that undergoes oxidative addition with the halopyridine. rsc.org

A mediated electrochemical [2+2+2] annulation of alkynes with nitriles has been reported for the synthesis of substituted pyridines, offering a novel approach that could potentially be applied to bipyridine synthesis. chemrxiv.org

Sulfur-Mediated Synthesis:

Sulfur-mediated synthesis provides a transition-metal-free pathway to bipyridines. One approach involves the reaction of pyridyl lithium or Grignard reagents with pyridyl aryl sulfoxides. The reaction proceeds through a sulfurane intermediate, leading to the formation of the bipyridine. mdpi.com This method has been applied to the synthesis of both symmetrical and unsymmetrical 2,2'- and 2,3'-bipyridines. chemrxiv.org

The key to this methodology is the selective coupling of the two pyridyl groups attached to the sulfur atom. The reaction conditions can be tuned to favor the desired coupling product. mdpi.com

Sulfur ReagentPyridyl NucleophileConditionsProduct Type
Pyridyl aryl sulfoxidePyridyl lithiumEther, low temperatureBipyridine (via sulfurane intermediate)
Pyridylsulfonium saltsLithiated pyridines-78 °C, 2 hoursFunctionalized 2,2'- and 2,3'-bipyridines

Phosphorus-Mediated Synthesis:

Phosphorus-mediated C-C bond formation is another emerging transition-metal-free strategy for bipyridine synthesis. This approach often involves the reaction of heteroarylphosphines with haloazines, where the biaryl bond is formed via a phosphorus ligand-coupling reaction. nih.gov

These methods can offer advantages in terms of selectivity, particularly for polyhalogenated substrates, where traditional metal-catalyzed reactions might lead to mixtures of products. The phosphorus-mediated approach can favor reaction at the most SNAr-active position, leading to a single regioisomer. nih.gov

Phosphorus ReagentCoupling PartnerConditionsProduct Type
Tri(2-pyridyl)benzyl phosphonium bromideAcidic water-2,2'-Bipyridine (B1663995)
HeteroarylphosphineHaloazine-Unsymmetrical bis-azine biaryls

These emerging synthetic routes, while not yet widely applied to the specific synthesis of this compound, offer promising avenues for future research and development in the field of bipyridine chemistry. Their potential for improved selectivity, milder reaction conditions, and avoidance of transition metals makes them attractive alternatives to conventional methods.

Reactivity and Transformations of 5 Chloro 3,3 Bipyridine

Reactivity of the Chlorosubstituent

The chlorine atom on the pyridine (B92270) ring is a key functional group that enables nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing pathways to a wide array of derivatives.

The chlorine atom at the 5-position of the bipyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, including amines and alkoxides. The electron-withdrawing nature of the pyridine nitrogen atoms facilitates these reactions. smolecule.comsmolecule.comevitachem.com

For instance, chloropyridines can react with amines under appropriate conditions to form aminopyridine derivatives. In a reaction analogous to that of 5-Chloro-3,3'-bipyridine, 5-chloro-3-methoxypyridine has been shown to react with various lithium amides to produce 5-aminated products in good to excellent yields. clockss.org Similarly, reactions with nucleophiles like alcohols or amines can lead to the formation of ethers or amides, respectively. smolecule.com A documented example on a related substrate is the synthesis of 5,5'-bis(morpholino)-3,3'-bipyridine from a corresponding dichloro-bipyridine, demonstrating the feasibility of displacing chloro substituents with amine nucleophiles. molaid.com The substitution of a chloro group with a methoxide (B1231860) has also been demonstrated in bipyridine systems.

Table 1: Examples of Nucleophilic Displacement Reactions on Chloro-Pyridine Systems

Starting Material (Analog) Nucleophile Product Type Reference
5-Chloro-3-methoxypyridine Lithium amides 5-Aminated Pyridine clockss.org
5,5'-Dichloro-3,3'-bipyridine Morpholine 5,5'-Bis(morpholino)-3,3'-bipyridine molaid.com
Substituted [2,3'-bipyridine] Alcohols, Amines Ethers, Amines smolecule.com
2-Chloro-3-(trifluoromethyl)pyridine Methoxide 2-Methoxy-3-(trifluoromethyl)pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the chloro-substituent of this compound serves as an effective handle for such transformations. orgsyn.orgresearchgate.net Aryl chlorides, while sometimes less reactive than bromides or iodides, can participate efficiently in these reactions under optimized conditions. orgsyn.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. The process involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an amine with the aryl chloride. tcichemicals.com While a specific example for this compound is not detailed in the provided literature, the Buchwald-Hartwig amination of the isomeric 5-chloro-[2,3'-bipyridine] has been successfully performed, indicating the applicability of this method to the 3,3'-bipyridine (B1266100) scaffold. vulcanchem.com The reaction is also broadly effective for simpler substrates like 3-chloropyridine, coupling with various aryl and heteroaryl amines. rsc.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. mdpi.comtcichemicals.com Chloropyridines are known to be viable substrates for Suzuki couplings, often requiring specific catalyst systems to achieve high efficiency. mdpi.compreprints.org This reaction would allow for the arylation or vinylation of the this compound core by reacting it with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov The reaction is catalyzed by palladium and requires a base. organic-chemistry.orgdiva-portal.org This transformation could be applied to this compound to introduce alkenyl side chains. Double Heck reactions on dibromopyridines have been used to synthesize di(alkenyl)pyridines, showcasing the potential for extensive functionalization. researchgate.net

Table 2: Overview of Cross-Coupling Reactions for Chloro-Pyridine Scaffolds

Reaction Name Coupling Partners Catalyst System (Typical) Product Reference
Buchwald-Hartwig Amination Aryl/Heteroaryl Amine Pd2(dba)3 / Phosphine Ligand / Base 5-Amino-3,3'-bipyridine derivative tcichemicals.comvulcanchem.comrsc.org
Suzuki-Miyaura Coupling Boronic Acid/Ester PdCl2(PPh3)2 / Base 5-Aryl/Vinyl-3,3'-bipyridine derivative mdpi.comtcichemicals.compreprints.org
Heck Coupling Alkene Pd(OAc)2 / Base 5-Alkenyl-3,3'-bipyridine derivative organic-chemistry.orgdiva-portal.orgresearchgate.net

Reactivity of the Pyridine Nitrogen Atoms

The nitrogen atoms in the 3,3'-bipyridine structure possess basic lone pairs of electrons that are not part of the aromatic π-system, making them available for protonation and alkylation reactions. wikipedia.org

Like pyridine, this compound is a basic compound. The nitrogen atoms can be protonated by acids to form the corresponding pyridinium (B92312) salts. The pKa of the conjugate acid of pyridine (the pyridinium cation) is approximately 5.25. wikipedia.org For 2,2'-bipyridine (B1663995), the pKa of the monoprotonated form, (bpyH)+, is 4.4. nih.gov The presence of the electron-withdrawing chlorine atom on the this compound structure is expected to slightly decrease its basicity compared to the unsubstituted 3,3'-bipyridine. The acid-base properties are also temperature-dependent, with the pKa of most protonated amines decreasing as the temperature rises from 25°C to the physiologically relevant temperature of 37°C. nih.gov

The nucleophilic nitrogen atoms can react with alkylating agents to form quaternary pyridinium salts. The direct N-alkylation of 3,3'- and 4,4'-bipyridines has been accomplished using reagents like 1,3-propanesultone to yield bipyridinium salts. frontiersin.orgnih.gov Monoalkylation of complex aza macrocycles containing bipyridine units has also been achieved using alkyl halides. psu.edursc.org

Furthermore, the pyridine nitrogens can be oxidized to form N-oxides. Reagents such as peracetic acid, meta-chloroperbenzoic acid (mCPBA), or dimethyldioxirane (B1199080) (DMD) are commonly used for this transformation. researchgate.net The oxidation can lead to mono-N-oxides or, with stronger conditions or excess oxidant, to di-N-oxides. thieme.de These N-oxide derivatives have their own unique reactivity and are valuable as catalysts or intermediates in further synthetic transformations. thieme.denih.gov

Table 3: Derivatization at Pyridine Nitrogen Atoms

Reaction Type Reagent(s) Product Reference
N-Alkylation 1,3-Propanesultone Bipyridinium salt frontiersin.orgnih.gov
N-Oxidation Dimethyldioxirane (DMD) Bipyridine-N-oxide / Bipyridine-N,N'-dioxide researchgate.net
N-Oxidation Peroxy acids (e.g., mCPBA) Bipyridine-N-oxide / Bipyridine-N,N'-dioxide thieme.de

Intramolecular Cyclization and Ring-Forming Reactions

Bipyridine derivatives can serve as scaffolds for constructing more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve substituents strategically placed on the bipyridine core that can react with one of the pyridine rings or with each other.

For example, studies have shown that appropriately designed bipyridine derivatives can undergo intramolecular condensation reactions to form macrocycles or nanorings. rsc.orgrsc.org Another relevant transformation is the intramolecular free radical cyclization of N-(bromobipyridinyl)methanesulfonamides, which leads to the formation of bipyridine sultams, a class of fused heterocyclic compounds. nih.gov While not a reaction of the bipyridine core itself, palladium-catalyzed intramolecular cyclizations are often facilitated by bipyridine ligands, which coordinate to the metal center and promote the desired ring-forming event, such as in the synthesis of fused polycyclic indoles. acs.org This highlights the crucial role of the bipyridine moiety in mediating complex organic transformations.

Derivatization for Advanced Applications (e.g., Chiral Ligand Synthesis)

The functionalization of bipyridine scaffolds is a cornerstone in the development of specialized ligands for asymmetric catalysis. The introduction of chiral elements onto the bipyridine framework allows for the creation of sophisticated three-dimensional environments around a metal center, which can induce high levels of stereoselectivity in chemical transformations. While direct derivatization of this compound for the express purpose of chiral ligand synthesis is not extensively documented in dedicated studies, its structure presents clear potential for such applications based on established synthetic methodologies for related halobipyridine compounds. mdpi.compreprints.orgresearchgate.net

The chlorine atom at the 5-position of the 3,3'-bipyridine core serves as a versatile synthetic handle. It is primarily amenable to substitution via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chiral substituents, transforming the achiral this compound into a valuable chiral ligand precursor. The reactivity of the chloro group enables the formation of carbon-carbon and carbon-heteroatom bonds, which is a common strategy for installing chiral moieties. mdpi.com

General strategies for the synthesis of chiral bipyridine ligands often involve the coupling of a halogenated pyridine or bipyridine with a chiral partner. durham.ac.ukchinesechemsoc.org These methods can be hypothetically extended to this compound to access novel chiral structures. For instance, Suzuki, Stille, and Negishi cross-coupling reactions are powerful tools for creating C-C bonds, and could be employed to attach chiral alkyl or aryl groups at the 5-position. mdpi.comresearchgate.net

Furthermore, the development of chiral ligands based on 3,3'-disubstituted 2,2'-bipyridines highlights the importance of substitution on the pyridine rings for inducing chirality and achieving high stereoselectivity in catalytic reactions. These established principles underscore the potential of a suitably functionalized this compound derivative in the field of asymmetric catalysis.

Below is a table of representative transformations that are commonly used for the derivatization of halopyridines and could be applied to this compound for the synthesis of chiral ligands.

Transformation TypeReagent/Catalyst System (Example)Potential Chiral Product from this compoundApplication of Chiral Ligand
Suzuki Coupling Chiral boronic acid or ester / Pd catalyst5-(chiral aryl)-3,3'-bipyridineAsymmetric C-C bond formation
Negishi Coupling Chiral organozinc reagent / Pd or Ni catalyst5-(chiral alkyl)-3,3'-bipyridineAsymmetric addition reactions
Stille Coupling Chiral organostannane / Pd catalyst5-(chiral vinyl)-3,3'-bipyridineAsymmetric hydrogenation
Buchwald-Hartwig Amination Chiral amine / Pd or Cu catalyst5-(chiral amino)-3,3'-bipyridineAsymmetric amination/amidation
Sonogashira Coupling Chiral terminal alkyne / Pd and Cu catalysts5-(chiral alkynyl)-3,3'-bipyridineAsymmetric alkyne additions

These potential derivatizations open the door to a vast library of chiral 3,3'-bipyridine ligands. The electronic properties and steric bulk of the introduced chiral substituent at the 5-position would play a crucial role in determining the efficacy and stereoselectivity of the resulting metal complexes in asymmetric catalysis. The synthesis and evaluation of such ligands derived from this compound represent a promising area for future research in the quest for novel and efficient chiral catalysts.

Coordination Chemistry of 5 Chloro 3,3 Bipyridine

Ligand Design Principles and Coordination Modes

The design of ligands is a fundamental aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The structure of 5-Chloro-3,3'-bipyridine, with its two nitrogen-containing heterocyclic rings, provides a versatile scaffold for coordination.

Bidentate Coordination through Nitrogen Atoms

The most prevalent coordination mode for this compound is as a bidentate ligand, where both nitrogen atoms bind to a single metal center, forming a stable chelate ring. nih.govmdpi.com This chelating effect enhances the stability of the resulting complexes compared to those formed with monodentate pyridine (B92270) ligands. nih.govmdpi.com The two pyridine rings in the 3,3'-bipyridine (B1266100) scaffold can rotate around the C-C single bond, allowing them to adopt a cis conformation necessary for chelation. nih.govmdpi.com This conformational flexibility is a key feature of bipyridine ligands.

Influence of Chlorine Substituent on Coordination Properties

The presence of a chlorine atom at the 5-position of one of the pyridine rings in this compound significantly influences its coordination properties. The electron-withdrawing nature of the chlorine substituent can affect the basicity of the adjacent nitrogen atom, thereby modulating the strength of the metal-ligand bond. Furthermore, the steric bulk of the chlorine atom can introduce steric hindrance, influencing the geometry of the coordination sphere and potentially leading to the formation of specific isomers. In some cases, the chlorine atom itself can participate in weak interactions with the metal center or adjacent ligands, further stabilizing the complex. rsc.org The introduction of halogen substituents can also impact the spin state of the metal ion in the resulting complex. mdpi.com

Metal Complex Formation with this compound

The reaction of this compound with various metal ions leads to the formation of a wide array of coordination complexes with distinct stoichiometries and geometries.

Synthesis of Homoleptic and Heteroleptic Complexes

Both homoleptic and heteroleptic complexes of this compound can be synthesized. Homoleptic complexes contain only this compound as the ligand, with the general formula [M(5-Cl-3,3'-bpy)n]x+. In contrast, heteroleptic complexes incorporate this compound along with other types of ligands. uark.eduuark.edufrontiersin.org The synthesis of these complexes typically involves the reaction of a metal salt with the ligand(s) in an appropriate solvent. frontiersin.orgmdpi.com The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, play a crucial role in determining the final product. uark.edu For instance, the synthesis of heteroleptic ruthenium(II) complexes has been achieved through multi-step procedures involving the initial preparation of a precursor complex. uark.edu

Complex TypeDescriptionSynthesis Strategy
Homoleptic Contains only one type of ligand (this compound).Direct reaction of a metal salt with an excess of the ligand. uark.eduuark.edu
Heteroleptic Contains this compound along with other different ligands. uark.eduuark.edufrontiersin.orgStepwise addition of ligands or reaction of a precursor complex with the second ligand. uark.edu
TechniqueInformation Provided
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, and bond angles. ijirt.orgmdpi.com
Infrared (IR) Spectroscopy Information about the coordination of the ligand to the metal center. ijirt.org
Nuclear Magnetic Resonance (NMR) Details about the ligand environment and complex symmetry in solution. ijirt.org
Mass Spectrometry Confirms the molecular weight and stoichiometry of the complex. ijirt.org

Stereochemistry and Chirality in Metal Complexes Utilizing Bipyridine Ligands

The coordination of bipyridine ligands, including this compound, to a metal center can lead to the formation of chiral complexes. When three bidentate ligands coordinate to an octahedral metal center, the resulting complex can exist as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). This type of chirality is a consequence of the helical twist of the ligands around the metal ion. The presence of substituents on the bipyridine rings can influence the stereochemical outcome of the complexation reaction. Chiral bipyridine ligands are of significant interest for their applications in asymmetric catalysis. researchgate.net The stereochemistry of these complexes can be investigated using techniques such as circular dichroism (CD) spectroscopy. researchgate.net

Photophysical and Electrochemical Properties of this compound Metal Complexes

The photophysical and electrochemical characteristics of metal complexes are fundamentally dictated by the nature of the metal center and the electronic properties of the coordinating ligands. For bipyridine complexes, these properties are often dominated by metal-to-ligand charge transfer (MLCT) transitions. iieta.org The introduction of substituents onto the bipyridine framework can systematically tune these properties. acs.org

General Photophysical Considerations:

Luminescence: Metal complexes with bipyridine ligands, particularly those of d⁶ metals like Ruthenium(II) and Iridium(III), are known for their luminescent properties. researchgate.netscispace.com This emission typically originates from a triplet MLCT excited state (³MLCT). researchgate.net

Effect of Chloro-Substituent: The presence of an electron-withdrawing group like a chloro-substituent on the bipyridine ring is expected to lower the energy of the ligand's π* orbitals. This generally leads to a red-shift (lower energy) in the MLCT absorption and emission bands compared to the unsubstituted parent bipyridine complex. acs.org

3,3'-Bipyridine Isomer: Unlike the well-studied chelating 2,2'-bipyridine (B1663995), 3,3'-bipyridine typically acts as a bridging or monodentate ligand. nih.gov In a complex where it might be forced into a chelating role, significant steric strain would be expected, which would influence the complex's stability and excited state geometry, likely affecting non-radiative decay pathways and potentially reducing luminescence quantum yields. If it acts as a bridging ligand, the electronic communication between metal centers would be a key feature of its photophysics.

General Electrochemical Considerations:

Redox Potentials: The electrochemistry of bipyridine complexes typically features a metal-centered oxidation and one or more ligand-centered reductions. iieta.org

Effect of Chloro-Substituent: The electron-withdrawing nature of the chlorine atom makes the ligand more difficult to oxidize and easier to reduce. Consequently, for a complex of this compound, one would predict that the metal-centered oxidation potential would become more positive (more difficult to oxidize the metal) and the ligand-based reduction potentials would become less negative (easier to reduce the ligand) compared to an analogous complex with an unsubstituted 3,3'-bipyridine. Studies on other chloro-substituted polypyridine ligands have shown that chloro substitution can have a minimal or advantageous impact on the redox properties. uark.edu

Without experimental data, a specific data table cannot be generated. A hypothetical table for a generic [M(5-Cl-3,3'-bpy)n] complex might look like this, but the values are purely illustrative.

Hypothetical Photophysical and Electrochemical Data

Property Expected Observation Rationale
Absorption (MLCT) Red-shifted vs. unsubstituted bpy Electron-withdrawing Cl group lowers π* orbital energy.
Emission (³MLCT) Red-shifted vs. unsubstituted bpy Electron-withdrawing Cl group lowers π* orbital energy.
Oxidation Potential Anodically shifted (more positive) Electron-withdrawing Cl group makes the metal harder to oxidize.

| Reduction Potential | Cathodically shifted (less negative) | Electron-withdrawing Cl group makes the ligand easier to reduce. |

Ligand Exchange Dynamics and Stability of Complexes

The stability of a metal complex and the dynamics of its ligand exchange are crucial aspects of its chemical behavior. These are influenced by factors such as the chelate effect, steric hindrance, and the electronic nature of the ligand. libretexts.org

General Stability Considerations:

Chelate Effect: Bidentate ligands like 2,2'-bipyridine form highly stable five-membered chelate rings with metal ions, a phenomenon known as the chelate effect. libretexts.org This results in significantly greater thermodynamic stability compared to complexes with analogous monodentate ligands like pyridine. nih.govlibretexts.org

3,3'-Bipyridine and Stability: The 3,3'-bipyridine isomer cannot easily form a stable five-membered chelate ring due to the geometry of the nitrogen donors. It would be expected to form much less stable complexes than 2,2'-bipyridine if it were to act as a chelating ligand. It is more likely to function as a monodentate or bridging ligand, leading to the formation of coordination polymers or complexes with different stoichiometries and stabilities compared to the typical [M(bpy)₃]ⁿ⁺ type complexes. nih.gov

Steric and Electronic Effects: Substituents on the bipyridine ring can influence stability. Steric hindrance from bulky substituents can destabilize a complex. mdpi.com The electron-withdrawing chloro group in this compound would influence the Lewis basicity of the nitrogen atoms, which in turn affects the strength of the metal-ligand bond.

General Ligand Exchange Dynamics:

Dissociative vs. Associative Mechanisms: Ligand exchange in octahedral complexes can proceed through various mechanisms. The specific pathway depends on the metal ion, the other ligands in the coordination sphere, and steric factors.

Influence of Ligand Structure: The rigidity and bite angle of a chelating ligand are critical. For 3,3'-bipyridine, its likely role as a bridging or monodentate ligand would lead to different exchange dynamics compared to the substitution of a chelating 2,2'-bipyridine. The exchange of a monodentate 3,3'-bipyridine would likely be faster than the dissociation of a full chelating 2,2'-bipyridine ligand.

Due to the absence of specific studies on this compound complexes, no quantitative data on stability constants (log K) or ligand exchange rates can be provided.

Theoretical and Computational Investigations of 5 Chloro 3,3 Bipyridine

Quantum Chemical Methodologies Applied to 5-Chloro-3,3'-bipyridine

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For substituted bipyridines, methodologies range from highly accurate but computationally expensive ab initio methods to more efficient Density Functional Theory (DFT) and semi-empirical approaches. nih.govucsb.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of bipyridine-based molecules and their complexes. acs.orgresearchgate.net DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. acs.orgscience.gov For bipyridine ligands, DFT studies are crucial in determining how substituents and metal coordination affect the electronic distribution and bonding characteristics. researchgate.net The structural features, such as the central C-C bond between the pyridine (B92270) rings, can be a strong indicator of the ligand's redox state, a property that DFT calculations can effectively model. researchgate.net

In the context of this compound, DFT would be applied to understand the influence of the electron-withdrawing chlorine atom on the geometry and electronic landscape of the bipyridine framework. These calculations provide insights into the distribution of electron density and the energies of the molecular orbitals. acs.org Studies on related substituted bipyridine complexes have shown that DFT is effective in analyzing the electronic structure of the [M(bipy)] unit, which is often non-trivial due to the redox non-innocent nature of the bipyridine ligand. researchgate.net

Ab initio and semi-empirical methods represent different tiers in the hierarchy of quantum chemical calculations. nih.gov Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental parameters. nih.goviupac.org These calculations can be computationally demanding but offer high accuracy. iupac.org

Semi-empirical methods, such as AM1 and PM3, are faster as they use parameters derived from experimental data to simplify the calculations. ucsb.eduresearchgate.net These methods are particularly useful for larger molecular systems or for preliminary conformational analysis before applying more rigorous techniques. ucsb.eduresearchgate.net For instance, the conformational flexibility of a molecule can be explored by generating a molecular energy profile through semi-empirical calculations with respect to selected torsion angles. researchgate.net While less common for the detailed electronic structure analysis of bipyridines compared to DFT, they serve a role in initial structural explorations. researchgate.net

Molecular Dynamics (MD) Simulations of Complex Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrevlett.com For systems involving bipyridine ligands, MD simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. chemrevlett.comresearchgate.net For example, MD simulations have been used to model the noncovalent interactions, such as halogen bonds, that govern the behavior of halogenated bipyridines in different media, like in chromatographic separations. researchgate.net

In studies involving bipyridine-containing metal complexes used as sensitizing dyes in solar cells, ab initio molecular dynamics (aiMD) have been employed to investigate the mechanism and dynamics of their regeneration by redox mediators. acs.org These simulations can track charge transfer between molecular fragments and reveal complex dynamic interactions that influence reaction rates. acs.org For this compound, MD simulations could be used to understand its interaction with biological macromolecules or its behavior in solution, providing a dynamic picture that complements the static information from quantum chemical calculations. cnr.it

Analysis of Electronic Properties and Reactivity Indices

The electronic properties derived from quantum chemical calculations offer a quantitative measure of a molecule's reactivity and stability.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. researchgate.netschrodinger.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. inorgchemres.org A smaller HOMO-LUMO gap generally implies higher reactivity because less energy is required for electronic excitation. inorgchemres.orgwuxibiology.com

In substituted bipyridine complexes, the distribution of the HOMO and LUMO can vary significantly. For example, in some platinum(IV) complexes with dimethyl-bipyridine ligands, the HOMO is localized on the aromatic pyridine ligand, while the LUMO is concentrated on the metal center and its axial ligands. inorgchemres.org The HOMO-LUMO gap can be influenced by the nature of the ligands; aromatic bipyridine ligands can lead to a smaller gap compared to aliphatic amine ligands, suggesting higher reactivity for the bipyridine complexes. inorgchemres.org

Below is a representative table of HOMO-LUMO data for related bipyridine complexes, illustrating typical energy values.

Complex/LigandHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Citation
[PtCl4(4,4'-dimethyl-2,2'-bipyridine)]-7.2-3.73.5 inorgchemres.org
[PtCl4(5,5'-dimethyl-2,2'-bipyridine)]-7.2-3.73.5 inorgchemres.org
PtIVdach (diaminocyclohexane complex)-8.2-3.74.5 inorgchemres.org

The distribution of electrons within a molecule governs its chemical nature. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are two powerful analysis methods used to interpret quantum chemical results.

NBO analysis examines charge transfer, hyperconjugative interactions, and the composition of molecular orbitals from localized bond orbitals. researchgate.netresearchgate.net It provides a clear picture of donor-acceptor interactions and charge delocalization, which contribute to molecular stability. researchgate.net For substituted bipyridine ligands in metal complexes, NBO analysis can reveal the most favorable sites for nucleophilic or electrophilic attack by quantifying the charge on each atom. csic.es

AIM analysis , based on the topology of the electron density (ρ), characterizes the nature of chemical bonds and noncovalent interactions. researchgate.netiaea.org By locating bond critical points (BCPs) between atoms, AIM can classify interactions as covalent, ionic, or hydrogen bonds based on the properties of the electron density at these points. iaea.org This method is valuable for studying metal-ligand bonds and weaker interactions like hydrogen bonds that stabilize a molecular structure. researchgate.net

The following table shows representative data from an NBO analysis on a related system, demonstrating the types of information obtained.

InteractionTypeStabilization Energy (E(2)) (kcal/mol)
Donor NBO -> Acceptor NBOπ -> π> 5
LP(N) -> σ(C-C)Lone Pair -> Antibonding~ 2-5
LP(Cl) -> π*(C=C)Lone Pair -> Antibonding~ 0.5-2
Note: This table is illustrative of typical NBO results for molecules containing pyridine and chloro groups and does not represent direct calculations on this compound.

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical reactivity descriptors are conceptual tools derived from Density Functional Theory (DFT) that help in predicting the reactivity and stability of a molecule. These descriptors are calculated based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Reactivity Descriptors:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," indicating high kinetic stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the presence of the chlorine atom, an electron-withdrawing group, is expected to significantly influence these parameters compared to the unsubstituted 3,3'-bipyridine (B1266100). The chlorine atom would lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO. This would likely decrease the HOMO-LUMO gap, making the molecule softer and more reactive than its parent compound. Consequently, the electrophilicity index would be expected to increase, suggesting a greater susceptibility to nucleophilic attack.

Table 1: Conceptual Reactivity Descriptors for this compound This table illustrates the principles of chemical reactivity descriptors and their theoretical calculation. The values are conceptual and not based on specific computational results.

DescriptorFormula (using FMO energies)SignificanceExpected Trend for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Electron escaping tendencyLowered by electron-withdrawing chloro group
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Resistance to charge transferLikely decreased, indicating higher reactivity
Global Softness (S) S = 1 / (2η)Reciprocal of hardness; high reactivityLikely increased
Electrophilicity Index (ω) ω = μ² / (2η)Electron-accepting capabilityIncreased, indicating stronger electrophilic nature

These descriptors provide a quantitative framework for understanding how the chloro-substituent modifies the electronic structure and inherent reactivity of the bipyridine scaffold. nih.govresearchgate.netias.ac.inacs.org

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which aids in their experimental identification and structural elucidation. science.gov

Predicted Infrared (IR) Spectrum: Theoretical IR spectra are typically calculated using DFT methods (e.g., B3LYP with a basis set like 6-311G(d,p)), which compute the vibrational frequencies of the molecule's bonds. science.gov For this compound, the predicted spectrum would exhibit characteristic peaks corresponding to its functional groups.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound This table presents expected spectral regions for the key functional groups based on general spectroscopic principles.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch 3100 - 3000Stretching vibrations of the hydrogen atoms on the pyridine rings.
C=N and C=C Ring Stretch 1600 - 1400Vibrations associated with the stretching of carbon-carbon and carbon-nitrogen bonds within the aromatic pyridine rings.
C-H In-Plane Bend 1300 - 1000Bending vibrations of the C-H bonds within the plane of the rings.
C-Cl Stretch 850 - 550A strong absorption corresponding to the stretching of the carbon-chlorine bond.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum: NMR spectra can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. science.gov The predictions for ¹H and ¹³C NMR spectra involve calculating the magnetic shielding for each nucleus.

¹H NMR: Due to the asymmetry of this compound, all seven hydrogen atoms are chemically non-equivalent and would theoretically produce seven distinct signals. The signals for protons on the chlorinated ring would be expected to appear at different chemical shifts compared to those on the unsubstituted ring.

¹³C NMR: Similarly, the ten carbon atoms are unique and would result in ten distinct signals. The carbon atom directly bonded to the chlorine atom (C5) would show a significant shift, and its signal would be influenced by the halogen's electronegativity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This table outlines the expected chemical shift regions for the different types of protons and carbons.

SpectrumNucleus TypeExpected Chemical Shift (ppm)Notes
¹H NMR Aromatic Protons7.0 - 9.0Protons adjacent to nitrogen atoms will be the most downfield (highest ppm). The chloro-substituent will influence the shifts of protons on its ring.
¹³C NMR Aromatic Carbons120 - 155Carbons adjacent to nitrogen atoms will be downfield. The C-Cl carbon (C5) will have a characteristic shift due to the substituent effect.

Predicted Ultraviolet-Visible (UV-Vis) Spectrum: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions that are observed in UV-Vis spectroscopy. acs.org For aromatic systems like this compound, the absorption bands are typically due to π → π* transitions within the pyridine rings. The presence of the chlorine atom and the conjugation between the two rings will determine the exact wavelength of maximum absorption (λmax). It is expected that the primary absorption bands would fall in the UV region. acs.org

Table 4: Predicted Electronic Transitions for this compound This table describes the types of electronic transitions expected in the UV-Vis spectrum.

Transition TypeExpected Spectral RegionDescription
π → π 200 - 400 nmElectronic transitions involving the delocalized π-system of the bipyridine rings. These are typically strong absorptions.
n → π > 280 nmWeaker transitions involving the promotion of a non-bonding electron (from a nitrogen lone pair) to an anti-bonding π* orbital.

These computational predictions serve as a powerful complement to experimental analysis, offering a deeper understanding of the intrinsic properties of this compound at a molecular level.

Advanced Applications of 5 Chloro 3,3 Bipyridine in Chemical Science

Catalysis

The versatility of bipyridine ligands in catalysis is well-documented, with their ability to form stable complexes with a wide array of transition metals. The presence of a chloro-group in 5-Chloro-3,3'-bipyridine can influence the electron density of the pyridine (B92270) rings, thereby modulating the catalytic activity of its metal complexes.

Transition Metal Catalysis (Homogeneous and Heterogeneous)

In homogeneous catalysis , bipyridine ligands are integral to numerous transition metal complexes that catalyze a variety of organic transformations. These complexes are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The electronic nature of the bipyridine ligand can be fine-tuned by substituents to optimize catalytic performance. For instance, electron-withdrawing groups can enhance the catalytic activity of metal centers in certain oxidative reactions. The chloro group in this compound is electron-withdrawing, which could enhance the Lewis acidity of a coordinated metal center, potentially improving its catalytic efficacy in reactions such as Lewis acid-catalyzed transformations. While specific studies on this compound are not extensively documented, related structures like 5-chloro-2,3-dihydroxypyridine have been used to synthesize a variety of transition metal complexes with metals such as palladium, platinum, and iridium, indicating the compatibility of chloro-substituted pyridines in forming catalytically relevant complexes. researchgate.net

For heterogeneous catalysis , the immobilization of homogeneous catalysts onto solid supports offers the advantages of easy separation and reusability. Bipyridine-functionalized materials, such as organosilica nanotubes, have been used to create robust and highly active molecular heterogeneous catalysts. rsc.org These materials can be metalated with iridium to catalyze C-H activation reactions with enhanced durability compared to their homogeneous counterparts. rsc.org Given this precedent, this compound could potentially be incorporated into such solid supports to develop novel heterogeneous catalysts. The chloro-substituent might also serve as a handle for further functionalization or anchoring to the support.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light to drive chemical reactions under mild conditions. acs.orgnih.gov Ruthenium and iridium bipyridine complexes, such as [Ru(bpy)₃]²⁺, are archetypal photocatalysts. acs.orgbohrium.com Upon absorption of visible light, these complexes are excited to long-lived triplet states that can engage in single-electron transfer (SET) processes with organic substrates. acs.orgnih.gov The redox potentials of these photocatalysts can be systematically tuned by introducing substituents onto the bipyridine ligands. acs.org Electron-withdrawing groups, like the chloro group in this compound, would be expected to make the resulting metal complex more oxidizing. This could be advantageous for reactions requiring a potent photo-oxidant. While extensive research has focused on symmetrically substituted 2,2'-bipyridines, the principles of ligand electronic effects are broadly applicable, suggesting a potential role for this compound in the design of new photoredox catalysts. acs.orgnih.gov

Asymmetric Catalysis Utilizing Bipyridine-Based Ligands

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Bipyridine scaffolds have been extensively modified to create chiral environments around a metal center. chemrxiv.orgrsc.org Chirality can be introduced through various strategies, including the placement of chiral substituents on the bipyridine core or the creation of atropisomeric bipyridine ligands. chemrxiv.orgrsc.org While this compound is not inherently chiral, it could serve as a precursor for the synthesis of more complex chiral ligands. The chloro-substituent could be a site for further chemical modification to introduce chiral auxiliaries. The development of new chiral bipyridine ligands is an active area of research, with novel designs continually emerging to address challenges in stereoselective synthesis. chemrxiv.orgrsc.org

Materials Science

The ability of bipyridines to act as bridging ligands between metal centers makes them exceptional building blocks for the construction of advanced materials with tailored properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, non-covalently linked architectures. acs.org Coordination-driven self-assembly, which utilizes the directional bonding between metal ions and ligands, is a powerful strategy for constructing discrete supramolecular structures such as polygons and polyhedra. acs.org Bipyridines are widely used as linear or bent linkers in these assemblies. The specific geometry of the bipyridine isomer and its substituents dictates the final architecture of the self-assembled species. While there is a lack of specific studies on the self-assembly of this compound, the general principles suggest it could be used to form novel supramolecular structures. The chloro-substituent could also influence intermolecular interactions, such as halogen bonding, which could play a role in the packing and stability of the resulting assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com These materials are of great interest for applications in gas storage, separation, and catalysis due to their tunable porosity and high surface areas. Bipyridine-based ligands are frequently employed as linkers in the synthesis of MOFs and coordination polymers. mdpi.commdpi.com For example, halogen-substituted bipyridines, such as 3,3′,5,5′-tetrabromo-4,4′-bipyridine, have been successfully used to construct one-dimensional coordination polymers with cobalt(II). mdpi.com This demonstrates the feasibility of incorporating halogenated bipyridines into such extended networks. The chloro-substituent in this compound could influence the topology of the resulting framework and the properties of the pores. Furthermore, bipyridine-containing MOFs can exhibit interesting properties such as tunable luminescence, which can be modified by postsynthetic incorporation of other metal ions. While specific MOFs based on this compound are yet to be reported, the existing literature on related systems provides a strong basis for its potential in this area. osti.govacs.org

Electronic and Optical Materials (as Building Blocks)

The use of bipyridine isomers, particularly 2,2'-bipyridine (B1663995), as fundamental ligands in the construction of electronically active and luminescent metal complexes is well-established. These complexes are central to research in areas like light-emitting diodes (OLEDs) and photovoltaics due to their intense metal-to-ligand charge transfer (MLCT) transitions and redox stability. For instance, ruthenium-tris(bipyridine) complexes are classic examples of photoactive compounds with significant optical and electronic properties. wikipedia.orgwikipedia.org

While the 3,3'-bipyridine (B1266100) scaffold is less common in this context than its 2,2'- counterpart, its angular geometry offers the potential to create unique three-dimensional coordination polymers and helical structures. The introduction of a chloro-substituent, as in this compound, can further tune the electronic and photophysical properties of resulting metal complexes by altering the ligand's electron density and influencing crystal packing. However, specific, detailed studies on the integration of this compound as a building block into functional electronic or optical materials are not extensively documented in current scientific literature. Research into triruthenium complexes with other bipyridine ligands has demonstrated third-order non-linear optical properties, suggesting a potential, yet unexplored, avenue for related 3,3'-bipyridine systems. rsc.org

Medicinal Chemistry and Biological Activity (Research Perspectives)

The bipyridine framework is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. The addition of a chlorine atom can significantly enhance a molecule's therapeutic potential by improving membrane permeability, metabolic stability, and binding affinity to biological targets.

While many bipyridines exert their biological effects through metal coordination, the ligand itself can be designed to interact directly with biological targets. A prominent example highlighting the potential of the chloro-3,3'-bipyridine scaffold is the discovery of a potent antimalarial agent. A derivative, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide , was identified as a novel and highly effective inhibitor of the Plasmodium falciparum PI(4)K kinase (PfPI4K). nih.gov

This compound demonstrated potent activity against the 3D7 strain of P. falciparum and also showed efficacy against drug-resistant strains. nih.gov The research underscores the value of the substituted 3,3'-bipyridine core as a scaffold for developing new enzyme inhibitors. This finding opens a significant research perspective for designing other this compound derivatives as potential therapeutic agents, not only for malaria but for other diseases where kinase inhibition is a valid strategy.

Table 1: Bioactivity of a 6'-Chloro-[3,3'-bipyridine] Derivative This table presents the inhibitory concentration (IC50) and effective concentration (EC50) for a derivative based on the chloro-3,3'-bipyridine scaffold.

CompoundTarget EnzymeIC50 (nM)Target OrganismEC50 (nM)
6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamidePfPI4K0.9P. falciparum25.1
Data sourced from the European Journal of Medicinal Chemistry. nih.gov

Metal complexes are increasingly investigated as therapeutic agents, particularly in oncology. The ligands coordinated to the metal center play a crucial role in the complex's stability, cellular uptake, and mechanism of action. Chloro-substituted polypyridine ligands have been successfully used to create highly cytotoxic metal complexes.

Research on rhodium(III) and iridium(III) complexes containing chloro-substituted phenanthroline and terpyridine ligands—structures related to bipyridine—has demonstrated significant anticancer activity. For example, bis-cyclometalated iridium(III) complexes with a 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ligand exhibit potent cytotoxicity against human breast (MCF-7) and colon (HT-29) adenocarcinoma cell lines, with IC50 values in the low micromolar range, substantially lower than the established drug cisplatin (B142131). uni-regensburg.de Similarly, rhodium(III) complexes with 4,7-dichloro-1,10-phenanthroline (B1630597) also show enhanced cytotoxicity compared to cisplatin against these cell lines. d-nb.info

These findings establish a clear principle: the incorporation of chloro-substituted N-heterocyclic ligands is a viable strategy for designing potent cytotoxic agents. This provides a strong rationale for future research into the synthesis and biological evaluation of metal complexes featuring this compound. The unique geometry and electronic properties of this ligand could lead to novel complexes with distinct mechanisms of action, potentially involving enzyme inhibition or DNA interaction. rsc.org

Table 2: Cytotoxicity of Metal Complexes with Related Chloro-Substituted Ligands This table shows the IC50 values (in μM) for representative Iridium(III) complexes against two human cancer cell lines, demonstrating the efficacy of chloro-substituted polypyridine ligands.

ComplexCancer Cell LineIC50 (μM)
[Ir(ptpy)₂(κ²N-terpy-C₆H₄Cl-p)]PF₆ (1)MCF-72.0
[Ir(ptpy)₂(κ²N-terpy-C₆H₄Cl-p)]PF₆ (1)HT-292.1
[Ir(ptpy)₂(κ²N-terpy-Cl)]PF₆ (2)MCF-73.2
[Ir(ptpy)₂(κ²N-terpy-Cl)]PF₆ (2)HT-291.8
CisplatinMCF-7~40
CisplatinHT-29~95
Data represents findings from studies on related chloro-substituted terpyridine ligands. uni-regensburg.de

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Enantiomers can have vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the separation and study of individual enantiomers are critical in drug development.

The 3,3'-bipyridine scaffold can exhibit atropisomerism (a form of chirality arising from restricted rotation around a single bond) if sufficiently bulky substituents are present. While there is no specific literature on the enantiomers of this compound itself, research on related halogenated bipyridines demonstrates the feasibility of enantiomer recognition and separation. A study on 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines successfully employed high-performance liquid chromatography (HPLC) on polysaccharide-based chiral stationary phases (CSPs) to separate the enantiomers. nih.govmdpi.com

The study found that the interactions leading to separation were influenced by factors such as hydrogen bonding and chalcogen bonds, highlighting the subtle intermolecular forces that govern enantiorecognition. nih.gov This work provides a clear methodological precedent for the potential separation of chiral derivatives of this compound. Investigating the distinct biological impacts of such enantiomers represents a key research perspective, as one form may be significantly more potent or have a different biological profile than the other.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods like Suzuki, Stille, and Negishi cross-coupling reactions are commonly used for the synthesis of bipyridines, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes for 5-Chloro-3,3'-bipyridine. mdpi.com A key area of development will be the refinement of catalytic systems to improve yield and reduce reliance on expensive or toxic reagents. mdpi.com

The principles of green chemistry are expected to play a significant role in the evolution of synthetic methodologies. This includes the exploration of photocatalytic methods that utilize visible light to drive reactions, offering a more environmentally benign approach. mdpi.com Furthermore, the application of flow chemistry presents a promising frontier for the synthesis of this compound and its derivatives. acs.orguc.ptnih.govacs.org Continuous flow processes can offer enhanced reaction control, improved safety for handling hazardous reagents, and the potential for streamlined, automated production. acs.orgnih.govacs.org The development of robust, high-throughput flow synthesis methods could significantly accelerate the exploration of this compound's potential by making it more readily accessible for a wider range of research applications. ucl.ac.uk

Exploration of New Coordination Motifs and Architectures

The bipyridine scaffold is a cornerstone of coordination chemistry, and this compound offers unique opportunities for the design of novel coordination complexes, polymers, and metal-organic frameworks (MOFs). mdpi.comcmu.edu The presence of the chloro-substituent can influence the electronic properties of the ligand and introduce secondary interactions, such as halogen bonding, which can be exploited in the rational design of supramolecular architectures. mdpi.com

Future investigations are anticipated to explore the coordination of this compound with a wide array of metal ions to generate new materials with tailored properties. Research into the formation of coordination polymers with this ligand could lead to materials with interesting photophysical or magnetic properties. nih.govrsc.orgfigshare.com The development of MOFs incorporating this compound as a linker is another promising avenue, potentially yielding porous materials with applications in gas storage, separation, or heterogeneous catalysis. The interplay between the metal centers and the functionalized bipyridine ligand will be a key area of study to control the dimensionality and functionality of the resulting frameworks.

Advanced Computational Modeling for Structure-Function Relationships

To accelerate the discovery and optimization of materials and molecules based on this compound, advanced computational modeling techniques are expected to play an increasingly important role. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the electronic structure, bonding, and reactivity of the molecule and its metal complexes. nih.govekb.eg

Future computational studies will likely focus on several key areas. Firstly, modeling the coordination behavior of this compound with various metals can help predict the geometry and stability of potential complexes, guiding synthetic efforts. nih.gov Secondly, DFT can be employed to rationalize and predict the catalytic activity of metal complexes bearing this ligand, aiding in the design of more efficient and selective catalysts. nih.gov Finally, computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific biological or material science applications, thereby streamlining the experimental workflow. ekb.eg The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound.

Expansion of Catalytic Applications: Scope and Selectivity

Bipyridine ligands are integral to a vast number of homogeneous and heterogeneous catalytic systems. The specific electronic and steric profile of this compound makes it an intriguing candidate for the development of new catalysts with enhanced scope and selectivity. The electron-withdrawing nature of the chlorine atom can modulate the electron density at the metal center in a coordinated complex, which in turn can influence the catalytic activity and reaction mechanism. mdpi.com

Future research is poised to explore the application of this compound-metal complexes in a variety of catalytic transformations. This includes their potential use in photoredox catalysis, where the ligand can play a crucial role in the light-harvesting and electron-transfer processes. There is also significant potential for their application in asymmetric catalysis, where chiral derivatives of this compound could be developed as ligands for enantioselective reactions. Furthermore, the immobilization of these catalytic complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts, addressing key challenges in sustainable chemistry. scispace.commdpi.com

Investigation of Emerging Biological and Material Applications

The exploration of this compound and its derivatives in the realms of medicinal chemistry and materials science is a rapidly growing field with considerable future potential. The discovery of a derivative, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, as a potent inhibitor of Plasmodium falciparum PI(4)K with antimalarial activity highlights the potential of this scaffold in drug discovery. nih.gov Future research will likely involve the synthesis and biological evaluation of a broader range of derivatives to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.netd-nb.inforsc.orgmdpi.com

In the field of materials science, the inherent properties of the bipyridine unit suggest that this compound could serve as a valuable building block for advanced materials. nbinno.com Its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), where the electronic properties of the bipyridine core are crucial for charge transport and emission characteristics. nbinno.comresearchgate.netacademie-sciences.fr The development of new polymers and supramolecular assemblies based on this compound could also lead to materials with novel optical, electronic, or responsive properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3,3'-bipyridine, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling using halogenated pyridine precursors. For regioselective chlorination, reaction conditions (temperature, catalyst, solvent) must be optimized. For example, bromination at the 5-position of bipyridine derivatives requires careful monitoring via HPLC or TLC to ensure selectivity . Key Reaction Parameters :
Reaction ComponentOptimal ConditionPurpose
CatalystPd(PPh₃)₄Facilitates cross-coupling
SolventDMF/THF (anhydrous)Enhances solubility
Temperature80–100°CBalances reaction rate and selectivity
MonitoringHPLC/GC-MSTracks intermediate formation

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine at the 5-position) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₀H₇ClN₂, MW = 194.63 g/mol) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .

Q. How does the bipyridine scaffold influence coordination chemistry with transition metals?

  • Methodological Answer : 3,3'-Bipyridine acts as a bidentate ligand, forming stable complexes with metals like Ru, Cu, and Ni. The chloro substituent at the 5-position enhances electron-withdrawing effects, modulating redox potentials. Key factors include:
  • Steric Effects : Methyl or bromo substituents (e.g., in 5-Bromo-4-methyl-3,3'-bipyridine) alter metal-binding geometry .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize lower oxidation states in metal centers .
  • Applications : Used in catalysis (e.g., photoredox reactions) and MOF synthesis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies between NMR, MS, or crystallographic data often arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:
  • Multi-technique validation : Cross-check X-ray data with DFT-optimized structures .
  • Variable Temperature (VT) NMR : Identifies conformational flexibility .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystal packing .

Q. What computational methods predict the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations are used to model:
  • Frontier Molecular Orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gaps) .
  • Charge Distribution : Chlorine’s electron-withdrawing effect reduces electron density at the 3,3'-positions .
  • TD-DFT : Correlates UV-vis spectra with electronic transitions (e.g., metal-to-ligand charge transfer in complexes) .

Q. How can this compound be tailored for ligand design in catalytic systems?

  • Methodological Answer : Substituent engineering is key:
  • Electron-Donating Groups (EDGs) : Methyl groups increase electron density, enhancing π-backbonding in Ru complexes .
  • Steric Modulation : Bulky substituents (e.g., isopropyl) control metal coordination geometry .
  • Hybrid Ligands : Incorporate this compound into polydentate frameworks for asymmetric catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.